molecular formula C16H19NO3S2 B1351926 1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone

1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone

Cat. No.: B1351926
M. Wt: 337.5 g/mol
InChI Key: PDLKNBIWZVNKOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” is a complex organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiophene Ring: Starting with a suitable precursor, such as a 1,4-diketone, the thiophene ring can be formed through cyclization reactions.

    Introduction of Functional Groups: The acetyl, dimethylamino, and methylphenylsulfanyl groups can be introduced through various substitution reactions, using reagents like acetyl chloride, dimethylamine, and methylphenylsulfanyl chloride.

    Final Assembly: The final compound is assembled through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

“1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl or imine groups, leading to alcohols or amines.

    Substitution: Electrophilic or nucleophilic substitution reactions can modify the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce secondary amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of thiophenes are often studied for their potential biological activities, such as antimicrobial or anticancer properties.

Medicine

In medicine, compounds with similar structures are investigated for their pharmacological properties, including their ability to interact with biological targets like enzymes or receptors.

Industry

In industry, thiophene derivatives are used in the production of dyes, polymers, and other materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of “1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone” would depend on its specific application. Generally, the compound might interact with molecular targets through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Receptor Interaction: Modulating receptor signaling pathways.

    Electron Transfer: Participating in redox reactions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: The parent compound, a simple sulfur-containing heterocycle.

    2-Acetylthiophene: A derivative with an acetyl group.

    4-Methylphenylsulfanylthiophene: A derivative with a methylphenylsulfanyl group.

Properties

Molecular Formula

C16H19NO3S2

Molecular Weight

337.5 g/mol

IUPAC Name

1-[5-(dimethylaminomethylidene)-3-(4-methylphenyl)sulfanyl-1,1-dioxo-2H-thiophen-4-yl]ethanone

InChI

InChI=1S/C16H19NO3S2/c1-11-5-7-13(8-6-11)21-14-10-22(19,20)15(9-17(3)4)16(14)12(2)18/h5-9H,10H2,1-4H3

InChI Key

PDLKNBIWZVNKOH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC2=C(C(=CN(C)C)S(=O)(=O)C2)C(=O)C

Origin of Product

United States

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